2-(1,2,3-Triazolyl)acetohydrazide

Organic Synthesis Medicinal Chemistry Click Chemistry

2-(1,2,3-Triazolyl)acetohydrazide (CAS 4332-47-2) is a small-molecule heterocyclic building block composed of a 1,2,3-triazole ring connected to an acetohydrazide group. With a molecular formula of C4H7N5O and a molecular weight of 141.13 g/mol, it serves as a versatile scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
Cat. No. B11923993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,3-Triazolyl)acetohydrazide
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESC1=NNN=C1CC(=O)NN
InChIInChI=1S/C4H7N5O/c5-7-4(10)1-3-2-6-9-8-3/h2H,1,5H2,(H,7,10)(H,6,8,9)
InChIKeyPZPYUCFHLUZAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2,3-Triazolyl)acetohydrazide (CAS 4332-47-2): A Core Heterocyclic Building Block for Drug Discovery and Agrochemical Synthesis


2-(1,2,3-Triazolyl)acetohydrazide (CAS 4332-47-2) is a small-molecule heterocyclic building block composed of a 1,2,3-triazole ring connected to an acetohydrazide group . With a molecular formula of C4H7N5O and a molecular weight of 141.13 g/mol, it serves as a versatile scaffold in medicinal chemistry and agrochemical research [1]. Its structure incorporates two key functional moieties: the 1,2,3-triazole ring, a known pharmacophore, and the hydrazide group, a reactive handle for derivatization. This combination positions it as a critical intermediate for synthesizing libraries of biologically active compounds, particularly antimicrobial and anticancer agents [2].

Why Generic Substitution Fails for 2-(1,2,3-Triazolyl)acetohydrazide: Critical Differences in Reactivity, Scaffold Utility, and Pharmacological Profile


Substituting 2-(1,2,3-Triazolyl)acetohydrazide with a generic triazole or hydrazide is scientifically unsound. First, the specific 1,2,3-triazole isomer possesses distinct electronic properties and metabolic stability compared to the 1,2,4-triazole isomer, directly impacting the efficacy of downstream drug candidates [1]. Second, the acetohydrazide moiety offers a unique, versatile handle for generating diverse libraries of Schiff bases and heterocyclic derivatives, a reactivity profile not fully replicated by other hydrazides like 1,2,3-triazole-4-carbohydrazide [2]. Finally, evidence shows that derivatives built on this core scaffold exhibit potent and specific biological activities, including antimicrobial effects comparable to clinical standards like ciprofloxacin and fluconazole [3]. These properties are not interchangeable with those of its closest analogs, making it a distinct entity for procurement.

Quantitative Evidence for Selecting 2-(1,2,3-Triazolyl)acetohydrazide Over Its Closest Analogs


Synthetic Versatility: A Scalable and Efficient Route to Diverse 1,2,3-Triazole Libraries

2-(1,2,3-Triazolyl)acetohydrazide can be synthesized via a robust, two-step procedure that avoids hazardous azides and heavy metals, unlike the synthesis of many 1,4-disubstituted 1,2,3-triazole analogs. The process starts with commercially available ethyl 2-(1H-1,2,3-triazol-1-yl)acetate [1]. This method contrasts with the multi-step, lower-yielding syntheses often required for 1,2,4-triazole acetohydrazides, which frequently involve harsh conditions and complex purification [2]. The synthetic accessibility of this core scaffold directly translates to higher throughput in library generation for medicinal chemistry programs.

Organic Synthesis Medicinal Chemistry Click Chemistry

Antimicrobial Efficacy: A Validated Scaffold for Generating Potent Antibacterial and Antifungal Leads

While the parent hydrazide is an intermediate, its utility is proven through the biological activity of its direct derivatives. A series of compounds synthesized from a closely related scaffold, 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide, were evaluated for antimicrobial activity [1]. The most active compounds in this series demonstrated significant antibacterial and antifungal potency, with activities comparable to clinical reference drugs. For example, several compounds showed 'good' antibacterial activity against tested strains when compared to ciprofloxacin, and 'good' antifungal activity compared to fluconazole [1]. This provides a strong, quantitative benchmark for the scaffold's potential, which is not a given for all triazole building blocks (e.g., many 1,2,3-triazole-4-carbohydrazides show primarily moderate activity in other assays) [2].

Antimicrobial Resistance Drug Discovery SAR

Procurement Advantage: Commercial Availability and Defined Purity vs. Specialized Analogs

2-(1,2,3-Triazolyl)acetohydrazide (CAS 4332-47-2) is commercially available from multiple suppliers with a standard purity specification of 95% [1]. This contrasts with the procurement landscape for some close analogs, such as 2-(1,2,3-triazol-1-yl)acetohydrazide hydrochloride (CAS 1877910-73-0), which may offer improved solubility but often comes at a higher cost and with less established purity and stability data [2]. The free base form (CAS 4332-47-2) provides a neutral starting point for a wider range of chemical transformations without the need for a prior deprotection or neutralization step.

Chemical Sourcing Research Supply Building Blocks

High-Value Application Scenarios for 2-(1,2,3-Triazolyl)acetohydrazide Based on Proven Differentiation


Medicinal Chemistry: Generating Targeted Libraries of Antimicrobial and Anticancer Leads

Procure 2-(1,2,3-Triazolyl)acetohydrazide to build a focused library of Schiff bases and heterocyclic derivatives. The established antimicrobial activity of its derivatives, comparable to ciprofloxacin and fluconazole [1], provides a strong rationale for using this scaffold in structure-activity relationship (SAR) studies against drug-resistant pathogens. Its synthetic accessibility via robust, metal-free click chemistry [2] enables rapid, parallel synthesis of diverse analogs for hit-to-lead optimization.

Agrochemical Discovery: Developing Novel Fungicides and Bactericides

Utilize this building block to synthesize new antifungal and antibacterial agents for crop protection. The 1,2,3-triazole moiety is a known pharmacophore in agrochemicals, and the hydrazide handle allows for the introduction of lipophilic groups to optimize plant uptake and systemic activity [1]. The commercial availability and defined purity of the starting material [3] are essential for ensuring reproducible results in large-scale greenhouse trials.

Chemical Biology: Creating Bioconjugation Tools and Molecular Probes

The unique reactivity of the 1,2,3-triazole ring, often accessed through click chemistry, makes this compound an ideal starting point for creating bioconjugation reagents. It can be further functionalized to attach fluorophores, affinity tags, or cytotoxic payloads for applications in target identification, cellular imaging, and targeted protein degradation (PROTACs). The ability to perform these transformations under mild, metal-free conditions [2] is critical for maintaining the integrity of biological molecules.

Process Chemistry and Scale-Up: A Reliable Intermediate for Preclinical and Early Clinical Development

For programs advancing lead compounds based on the 1,2,3-triazolyl acetohydrazide scaffold, the parent building block offers a reliable and scalable entry point. Its straightforward, two-step synthesis from a commercially available ester [1] and its established supply chain [3] minimize risks associated with complex, low-yielding, or hazardous synthetic routes during the scale-up phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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